N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide is a structurally complex compound featuring a benzo[de]isoquinoline-1,3-dione core linked via a propanamide chain to a 3,4-dimethoxyphenylethyl group. For instance, analogues containing the benzo[de]isoquinoline scaffold have been explored as cholinesterase inhibitors, fluorescent chemosensors, and receptor antagonists . The 3,4-dimethoxyphenyl group, a common pharmacophore in bioactive molecules, may enhance binding interactions with target proteins, as seen in adenosine A2A receptor antagonists .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-31-20-10-9-16(15-21(20)32-2)11-13-26-22(28)12-14-27-24(29)18-7-3-5-17-6-4-8-19(23(17)18)25(27)30/h3-10,15H,11-14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBNNYBQXQGYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C25H24N2O5
- Molecular Weight : 432.476 g/mol
- CAS Number : 442557-43-9
The compound features a dioxo benzoisoquinoline moiety and a methoxyphenyl ethyl group, which contribute to its biological properties. The presence of these functional groups enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and protein interactions within cellular pathways. The compound is believed to engage with specific receptors or enzymes, leading to alterations in signaling cascades that can affect cell proliferation, apoptosis, and other critical processes.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.0 ± 0.12 |
| Cabozantinib (control) | 16.35 ± 0.86 |
These results indicate that the compound has a superior cytotoxic profile compared to established anticancer drugs like Cabozantinib .
The mechanism by which this compound induces cytotoxicity involves:
- Induction of apoptosis through activation of caspases.
- Cell cycle arrest at the G0/G1 phase.
- Inhibition of angiogenesis by downregulating VEGF expression.
In a study involving HCT-116 colorectal cancer cells, treatment with the compound resulted in significant cell cycle arrest and increased apoptotic markers compared to control groups .
Study on Antiproliferative Effects
A notable study assessed the antiproliferative effects of various derivatives of the compound on cancer cell lines. The findings highlighted that derivatives with specific substitutions on the phenyl ring exhibited enhanced activity:
| Derivative | IC50 (µM) |
|---|---|
| Compound A | 1.184 ± 0.06 |
| Compound B | 9.379 ± 0.50 |
| Compound C | 53.390 ± 2.82 |
The study concluded that structural modifications significantly impact the biological efficacy of these compounds .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics in vivo. Toxicological assessments indicated low toxicity at therapeutic doses, making it a promising candidate for further development .
Comparison with Similar Compounds
Structural Comparison with Analogues
The target compound’s structure can be compared to several analogues based on core modifications and substituent effects:
Key Observations :
- The sulfamoyl group in compound 4 significantly improves binding affinity compared to non-sulfonylated analogues, suggesting electron-withdrawing groups enhance target interactions .
- Quaternary ammonium side chains (e.g., 12b-C9 ) may enhance solubility or ionic interactions in cholinesterase inhibition .
- The thiazol-2-yl group in could modulate pharmacokinetic properties through heteroaromatic interactions.
Key Observations :
- Quaternary ammonium derivatives (e.g., 7b-C9 ) achieve high yields (>95%) via straightforward alkylation .
- Sterically bulky groups (e.g., benzoxazole in Xg ) reduce yields, highlighting synthetic challenges .
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
